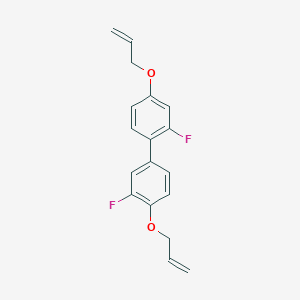

2,3'-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl

Description

Properties

Molecular Formula |

C18H16F2O2 |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

2-fluoro-1-(3-fluoro-4-prop-2-enoxyphenyl)-4-prop-2-enoxybenzene |

InChI |

InChI=1S/C18H16F2O2/c1-3-9-21-14-6-7-15(16(19)12-14)13-5-8-18(17(20)11-13)22-10-4-2/h3-8,11-12H,1-2,9-10H2 |

InChI Key |

QPLRSMLYLWZSAK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)OCC=C)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Fluorinated Biphenyl Derivatives

Functional Group Variations: Propenyloxy vs. Spiro/Aza Substituents

Compounds 6 and 7 from are biphenyl-based spiroazetidinones and spirononanones, which demonstrate antinociceptive activity . Unlike the target compound, these derivatives incorporate nitrogen-containing spiro rings, enabling biological interactions. The absence of such heterocycles in 2,3'-difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl suggests divergent applications—e.g., materials science vs. pharmaceuticals—highlighting how substituent choice dictates functionality.

Halogenation Patterns: Fluoro vs. Chloro Derivatives

Halogenated biphenyls like 2,3',4,4',5',6-hexachloro-1,1'-biphenyl () are environmentally persistent due to C-Cl bond stability . Fluorine’s electron-withdrawing nature also enhances thermal and oxidative stability compared to chloro analogs.

Preparation Methods

Formation of the Biphenyl Core with Fluorine Substituents

- Method: Transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, are the preferred approach to construct biphenyl derivatives with fluorine substituents.

- Reagents:

- Aryl halides (e.g., fluorinated iodobenzenes or bromobenzenes)

- Fluorinated arylboronic acids or esters

- Palladium catalysts (e.g., Pd(PPh3)4)

- Bases such as potassium phosphate (K3PO4) or sodium tert-butoxide

- Conditions: Reflux in mixed solvents like tetrahydrofuran (THF) and water under inert atmosphere to promote coupling and minimize side reactions.

- Outcome: Formation of 2,3-difluorobiphenyl intermediates with high regioselectivity and yields around 50-70% reported in similar biphenyl syntheses.

Introduction of Propenyloxy Groups (Etherification)

- Method: Nucleophilic substitution of hydroxyl groups on biphenyl precursors with allyl bromide or allyl chloride under basic conditions.

- Reagents:

- Biphenyl diol or hydroxy-substituted biphenyl intermediate

- Allyl halides (2-propen-1-yl bromide or chloride)

- Base such as potassium carbonate (K2CO3) or sodium hydride (NaH)

- Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone at moderate temperatures (50-80°C) to facilitate ether bond formation.

- Outcome: Formation of bis(2-propen-1-yloxy) substituted biphenyl with minimal side reactions if reaction time and temperature are controlled.

Detailed Preparation Methodology

| Step | Reaction Type | Reagents & Catalysts | Conditions | Expected Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Fluorinated biphenyl synthesis (Suzuki coupling) | Fluorinated aryl halide + fluorinated arylboronic acid, Pd catalyst, K3PO4 base | Reflux in THF/H2O, inert atmosphere | 50-70 | Control of fluorine position critical |

| 2 | Hydroxylation (if needed) | Oxidation or substitution to introduce OH groups | Mild oxidants or nucleophilic substitution | 60-80 | Prepares for etherification |

| 3 | Etherification with allyl halide | Biphenyl diol + allyl bromide, K2CO3 base | 50-80°C in DMF or acetone | 70-85 | Propenyloxy groups introduced |

Research Findings and Optimization Notes

- Catalyst Selection: Palladium catalysts with phosphine ligands provide high selectivity and yield in biphenyl coupling reactions involving fluorinated substrates.

- Base Effects: Potassium phosphate and sodium tert-butoxide are effective bases for Suzuki coupling, while potassium carbonate is preferred for etherification due to its mildness and compatibility with allyl halides.

- Solvent Choice: Mixed aqueous-organic solvents improve solubility of reagents and facilitate coupling; DMF is favored for etherification due to its polar aprotic nature enhancing nucleophilicity.

- Temperature Control: Maintaining moderate temperatures during etherification prevents polymerization of allyl groups and side reactions.

- Purification: Column chromatography or recrystallization is used to isolate the pure compound, ensuring removal of palladium residues and unreacted starting materials.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents & Catalysts | Reaction Type | Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|---|

| Biphenyl core synthesis | Fluorinated aryl halide, arylboronic acid, Pd catalyst, K3PO4 | Suzuki-Miyaura coupling | Reflux THF/H2O, inert gas | 50-70 | Regioselective fluorination |

| Hydroxyl group introduction | Oxidants or nucleophiles | Hydroxylation/substitution | Mild conditions | 60-80 | Prepares for etherification |

| Etherification with allyl halide | Biphenyl diol, allyl bromide, K2CO3 | Nucleophilic substitution | 50-80°C, DMF or acetone | 70-85 | Introduces propenyloxy groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.